molecular formula C8H9F2NO B1399100 [(2,5-Difluorophenyl)methyl](methoxy)amine CAS No. 1522761-63-2

[(2,5-Difluorophenyl)methyl](methoxy)amine

Cat. No.: B1399100
CAS No.: 1522761-63-2
M. Wt: 173.16 g/mol
InChI Key: YFFYTAXGMGCGEA-UHFFFAOYSA-N
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Description

[(2,5-Difluorophenyl)methyl](methoxy)amine is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 5 positions, and an O-methyl-hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Difluorophenyl)methyl](methoxy)amine typically involves the reaction of 2,5-difluorobenzyl chloride with O-methyl-hydroxylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Difluorophenyl)methyl](methoxy)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines.

Scientific Research Applications

[(2,5-Difluorophenyl)methyl](methoxy)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2,5-Difluorophenyl)methyl](methoxy)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorobenzyl alcohol
  • 2,5-Difluorobenzyl chloride
  • 2,5-Difluorobenzylamine

Uniqueness

[(2,5-Difluorophenyl)methyl](methoxy)amine is unique due to the presence of both fluorine atoms and the O-methyl-hydroxylamine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFYTAXGMGCGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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